molecular formula C9H9N3O2 B2823704 Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate CAS No. 1422205-93-3

Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B2823704
CAS No.: 1422205-93-3
M. Wt: 191.19
InChI Key: UXYQMISKWTUVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of an amino group at the 6th position and a carboxylate ester group at the 4th position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of o-phenylenediamine with an appropriate carboxylate ester. One common method involves the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Used in the development of dyes and pigments

Mechanism of Action

The mechanism of action of Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylate ester group makes it versatile for various chemical modifications and applications .

Biological Activity

Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound belonging to the benzimidazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an amino group at the 6th position and a carboxylate ester group at the 4th position of the benzimidazole ring. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been studied for its potential as an enzyme inhibitor , particularly against poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, thus enhancing the efficacy of certain chemotherapeutic agents .

Anticancer Properties

A series of studies have evaluated the cytotoxic effects of this compound across various cancer cell lines. For instance, compounds derived from this structure demonstrated significant antiproliferative activity against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 7.82 to 10.21 µM , indicating potent activity comparable to established chemotherapeutics like sorafenib and doxorubicin .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
6cHCT-1168.65Sorafenib12.0
6iHepG29.50Doxorubicin10.0
6mMCF-710.21Sunitinib15.0

Mechanisms Underlying Anticancer Activity

Further investigations into the mechanisms of action revealed that treatment with these compounds led to cell cycle arrest in the G1 phase and induced apoptosis in HepG2 cells. Flow cytometry analyses indicated a significant increase in early apoptotic markers such as caspase-3 and Bax, while levels of the anti-apoptotic protein Bcl-2 decreased markedly . These findings suggest that this compound derivatives may trigger apoptotic pathways, contributing to their anticancer effects.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Bacillus cereus . The minimum inhibitory concentration (MIC) values for these compounds were found to be significantly lower than those for standard antibiotics, indicating their potential as effective antimicrobial agents.

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Standard AntibioticMIC (µg/mL)
EJMCh-9S. aureus50Vancomycin100
EJMCh-13B. cereus25Bacitracin50

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in drug development:

  • PARP Inhibition : Research indicated that derivatives with specific substitutions exhibited strong PARP inhibition, with IC50 values comparable to established drugs like Olaparib .
  • Cytotoxicity Assessment : A comprehensive evaluation using the MTT assay across multiple cancer cell lines demonstrated significant cytotoxicity, reinforcing the compound's therapeutic potential .
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that certain derivatives displayed potent activity against resistant bacterial strains, suggesting their utility in treating infections where conventional antibiotics fail .

Properties

IUPAC Name

methyl 6-amino-1H-benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYQMISKWTUVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)N)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 6-nitro-1H-benzimidazole-4-carboxylate (304 mg) was suspended in MeOH (10 mL), the suspension was added with 5% palladium on carbon (30 mg), and stirred under hydrogen (1 atm) atmosphere. The catalyst was filtered off on celite and washed with MeOH, and the mother liquor was concentrated in vacuo to obtain the titled compound (269 mg) as pale yellow powder.
Quantity
304 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
30 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.